
2,5-Dimethylhexan-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethylhexan-3-amine is an organic compound classified as an amine. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a hexane backbone with two methyl groups attached at the 2nd and 5th positions and an amine group at the 3rd position.
准备方法
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: One common method involves the reaction of halogenoalkanes with ammonia or amines.
Reductive Amination: Another method is reductive amination, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production often involves large-scale reductive amination due to its efficiency and control over the reaction process. The use of continuous flow reactors can enhance the yield and purity of the product.
化学反应分析
Types of Reactions:
Oxidation: Amines can undergo oxidation to form nitroso compounds, nitriles, or amides depending on the conditions and reagents used.
Reduction: Amines can be reduced to form amines with different alkyl groups through reductive amination.
Substitution: Amines can participate in nucleophilic substitution reactions, where the amine group replaces a leaving group in a molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or sodium cyanoborohydride are common reducing agents.
Substitution: Alkyl halides are often used in substitution reactions.
Major Products:
Oxidation: Nitroso compounds, nitriles, or amides.
Reduction: Secondary or tertiary amines.
Substitution: Alkyl-substituted amines.
科学研究应用
2,5-Dimethylhexan-3-amine has various applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of other complex molecules.
Biology: It can be used in the study of enzyme reactions and as a substrate in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2,5-dimethylhexan-3-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. In reductive amination, the compound acts as a nucleophile, attacking electrophilic carbonyl groups to form imines, which are then reduced to amines .
相似化合物的比较
2,5-Dimethylhexan-2-amine: Similar structure but with the amine group at the 2nd position.
2,5-Dimethylhexan-4-amine: Similar structure but with the amine group at the 4th position.
Uniqueness: 2,5-Dimethylhexan-3-amine is unique due to its specific positioning of the amine group, which can influence its reactivity and interaction with other molecules. This positioning can affect its steric and electronic properties, making it distinct from other isomers .
属性
分子式 |
C8H19N |
|---|---|
分子量 |
129.24 g/mol |
IUPAC 名称 |
2,5-dimethylhexan-3-amine |
InChI |
InChI=1S/C8H19N/c1-6(2)5-8(9)7(3)4/h6-8H,5,9H2,1-4H3 |
InChI 键 |
YRULFMGMFMJSPH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


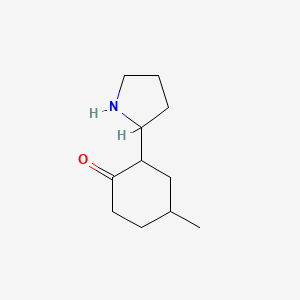
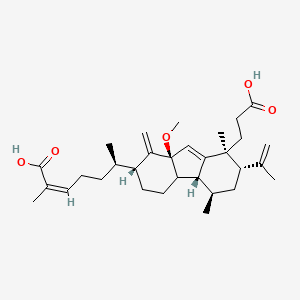
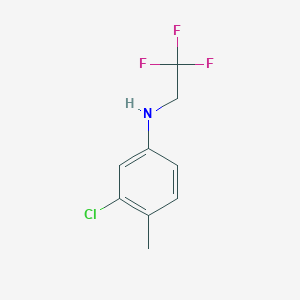

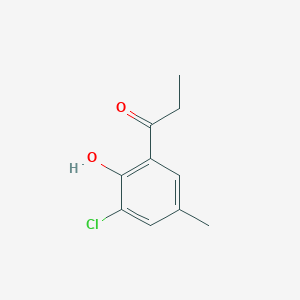
![Methyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate](/img/structure/B13076158.png)
![{3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13076172.png)
![Octahydro-1H-cyclopenta[B]pyridine-2-carboxylic acid](/img/structure/B13076173.png)
![1-[(Oxan-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13076181.png)
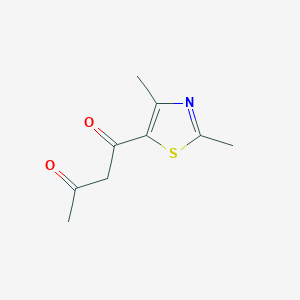
![(S)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate methanesulfonate](/img/structure/B13076187.png)
![Methyl trans-4-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclohexane-1-carboxylate](/img/structure/B13076194.png)
![2,3-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13076208.png)
![2-Cyclopropanecarbonylspiro[4.4]nonan-1-one](/img/structure/B13076213.png)
